6-amino-1H-pyrimidin-2-one
CAS No.: 107646-84-4
VCID: VC0012453
Molecular Formula: C4H5N3O
Molecular Weight: 111.1 g/mol
* For research use only. Not for human or veterinary use.
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Description | 6-amino-1H-pyrimidin-2-one is a pyrimidine derivative featuring an amino group at the 6-position. This nitrogenous base, derived from pyrimidine, is found in nucleic acids, which control heredity in living cells, and in some coenzymes. As one of the four main nucleotide bases in DNA and RNA, it pairs with guanine in the DNA double helix, contributing to the molecule's stability. 6-amino-1H-pyrimidin-2-one serves as a building block in synthesizing more complex pyrimidine derivatives, which are known for various pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The compound is involved in fundamental processes such as replication, transcription, and translation. Cytosine, as part of cytidine triphosphate (CTP), can act as a cofactor to enzymes, and can transfer a phosphate to convert adenosine diphosphate (ADP) to adenosine triphosphate (ATP). Environmental factors, like pH, can influence its action, efficacy, and stability by affecting its ability to form hydrogen bonds with guanine. 6-amino-1H-pyrimidin-2-one, also known as cytosine, exhibits potential biological activities, particularly in antimicrobial and antiviral domains. Its mechanism of action may involve the inhibition of key enzymes such as cyclooxygenase (COX), which is crucial in the inflammatory response. Similar to 6-amino-1H-pyrimidin-2-one, other pyrimidine bases include thymine and uracil. Thymine is found in DNA and pairs with adenine, while uracil is found in RNA and also pairs with adenine. Another similar compound is 5-Methylcytosine, a methylated form of cytosine involved in epigenetic regulation. |
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CAS No. | 107646-84-4 |
Product Name | 6-amino-1H-pyrimidin-2-one |
Molecular Formula | C4H5N3O |
Molecular Weight | 111.1 g/mol |
IUPAC Name | 6-amino-1H-pyrimidin-2-one |
Standard InChI | InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8) |
Standard InChIKey | OPTASPLRGRRNAP-UHFFFAOYSA-N |
SMILES | C1=C(NC(=O)N=C1)N |
Canonical SMILES | C1=C(NC(=O)N=C1)N |
Synonyms | 2(1H)-Pyrimidinone, 3,4-dihydro-4-imino-, (Z)- (9CI) |
Reference | Yuan et al. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli Nature Chemical Biology, doi: 10.1038/nchembio.186, published online 28 June 2009 http://www.nature.com/naturechemicalbiology Xu et al. Prebiotic phosphorylation of 2-thiouridine provides either nucleotides or DNA building blocks via photoreduction. Nature Chemistry, doi: 10.1038/s41557-019-0225-x, published online 1 April 2019 |
PubChem Compound | 597 |
Last Modified | Jul 17 2023 |
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